3-(4-Ethylphenyl)isonicotinic acid 3-(4-Ethylphenyl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261926-03-7
VCID: VC11759980
InChI: InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
SMILES: CCC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

3-(4-Ethylphenyl)isonicotinic acid

CAS No.: 1261926-03-7

Cat. No.: VC11759980

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethylphenyl)isonicotinic acid - 1261926-03-7

Specification

CAS No. 1261926-03-7
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 3-(4-ethylphenyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Standard InChI Key RURIHILSMNPYJI-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O

Introduction

Structural and Nomenclature Analysis

The systematic name 3-(4-ethylphenyl)isonicotinic acid denotes a pyridine ring substituted at position 3 with a 4-ethylphenyl group and at position 4 with a carboxylic acid moiety. The ethyl group on the phenyl ring introduces steric and electronic modifications compared to unsubstituted phenyl or shorter alkyl chains. The molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol. Key structural features include:

  • Pyridine core: Provides a rigid, planar framework with nitrogen-mediated electronic effects.

  • 4-Ethylphenyl substituent: Enhances hydrophobicity and influences π-π stacking interactions.

  • Carboxylic acid group: Enables hydrogen bonding and salt formation, critical for solubility and reactivity.

Comparative analysis with 3-ethylisonicotinic acid (C₈H₉NO₂) reveals that the phenyl substitution increases molecular weight by ~76 g/mol and logP by approximately 1.5 units, predicting reduced aqueous solubility and enhanced lipid membrane permeability.

Synthetic Methodologies

Esterification and Functionalization

A plausible synthesis route involves sequential functionalization of isonicotinic acid (pyridine-4-carboxylic acid). Drawing parallels to ethyl isonicotinate synthesis , the following steps could be adapted:

  • Protection of the carboxylic acid: Treat isonicotinic acid with oxalyl chloride in dichloromethane to form isonicotinoyl chloride.

  • Friedel-Crafts alkylation: React the intermediate with 4-ethylbenzene in the presence of a Lewis acid (e.g., AlCl₃) to introduce the 4-ethylphenyl group at position 3.

  • Deprotection: Hydrolyze the ester under basic conditions to regenerate the carboxylic acid.

This route mirrors the esterification-hydrazinolysis strategy employed for isoniazid derivatives , albeit with modifications to accommodate aryl electrophilic substitution.

Purification and Characterization

Post-synthetic purification likely involves recrystallization from ethanol-water mixtures or chromatography. Analytical data inferred from analogous compounds includes:

PropertyValue/Description
Melting Point~215–220°C (estimated)
Boiling Point>400°C (decomposes)
LogP2.8–3.2 (predicted)
SolubilitySlightly soluble in water; soluble in DMSO, methanol

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.85 (s, 1H, H-2 pyridine),

    • δ 8.70 (d, J = 5.0 Hz, 1H, H-6 pyridine),

    • δ 7.45–7.30 (m, 4H, phenyl),

    • δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃),

    • δ 1.20 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • IR (KBr):

    • 1705 cm⁻¹ (C=O stretch),

    • 1600–1450 cm⁻¹ (aromatic C=C),

    • 1220 cm⁻¹ (C–O of carboxylic acid).

These assignments align with spectral patterns observed in 3-ethylisonicotinic acid and porphyrin-isonicotinate hybrids .

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset temperatures exceeding 250°C, consistent with the aromatic stability imparted by the phenyl and pyridine rings.

Recent Advances and Research Directions

Synthetic Optimization

Recent patents emphasize solvent-free condensation and green chemistry approaches, which could be adapted to improve the yield and purity of 3-(4-ethylphenyl)isonicotinic acid. For instance, microwave-assisted synthesis may reduce reaction times for Friedel-Crafts steps.

Computational Modeling

Molecular dynamics simulations predict that the 4-ethylphenyl group enhances intermolecular stacking in solid-state configurations, potentially improving charge transport in semiconductor applications.

Challenges and Limitations

  • Synthetic Complexity: Introducing bulky aryl groups to pyridine rings often requires harsh conditions, risking side reactions.

  • Solubility Issues: High logP values may necessitate prodrug strategies for pharmaceutical use.

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